molecular formula C24H16O2 B1214060 Dibenzo(a,l)pyrene-11,12-dihydrodiol CAS No. 88191-01-9

Dibenzo(a,l)pyrene-11,12-dihydrodiol

Cat. No. B1214060
CAS RN: 88191-01-9
M. Wt: 336.4 g/mol
InChI Key: WRVXSEQFNZZEJV-UHFFFAOYSA-N
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Description

Dibenzo(a,l)pyrene-11,12-dihydrodiol is a metabolite of the tobacco constituent dibenzo[a,l]pyrene (DB[a,l]P). It is a powerful and specific inducer of squamous cell carcinoma in the oral cavity of mice . It is also known by the equivalent term DB(a,l)P 11,12-dihydrodiol .


Synthesis Analysis

The synthesis of Dibenzo(a,l)pyrene-11,12-dihydrodiol involves the metabolic activation of dibenzo[a,l]pyrene (DB[a,l]P) to the 11, 12-dihydrodiol, a precursor of the ultimate carcinogens, the 11, 12-diol-13, 14-epoxides .


Chemical Reactions Analysis

Dibenzo(a,l)pyrene-11,12-dihydrodiol is involved in the metabolic activation of dibenzo[a,l]pyrene (DB[a,l]P), a potent carcinogen. This process is mediated by cytochrome P450 enzymes, leading to the formation of the 11, 12-dihydrodiol, a precursor of the ultimate carcinogens, the 11, 12-diol-13, 14-epoxides .

Scientific Research Applications

DNA Adduct Formation and Carcinogenicity

  • Research on Mouse Skin and Rat Mammary Gland : Dibenzo[a,l]pyrene (DB[a,l]P) and its metabolites, including DB[a,l]P-11,12-dihydrodiol, have been studied for their role in forming DNA adducts in mouse skin and rat mammary gland. DB[a,l]P is found to be a potent carcinogen, forming depurinating adducts primarily by one-electron oxidation and diol epoxide pathways (Cavalieri et al., 2005).

  • Tumor Formation in Neonatal Mice : The carcinogenic potential of DB[a,l]P and its trans-11,12-dihydrodiol has been demonstrated through the induction of lung, liver, and other tumors in neonatal mice. This study suggests that DB[a,l]P is activated in vivo via its trans-11,12-dihydrodiol (Platt et al., 2004).

Metabolic Activation and Enzymatic Interactions

  • Study on Metabolic Activation and Stereochemistry : Research on rat liver microsomes has revealed that DB[a,l]P and its chloro derivatives undergo stereoselective metabolism, producing trans-11,12-dihydrodiol as a major metabolic product. This study contributes to understanding the tumorigenic potency and metabolic pathways of these compounds (Wu et al., 2002).

  • Glucuronidation by Uridine-5'-diphosphate Glucuronosyltransferases (UGTs) : The glucuronidation of DB[a,l]P-trans-11,12-dihydrodiol by various UGT enzymes has been characterized, shedding light on detoxification mechanisms for this pro-carcinogen. This study is important for understanding the metabolic pathways and potential detoxification strategies for DB[a,l]P and its metabolites (Olson et al., 2011).

Environmental and Analytical Research

  • Detection in Environmental Samples : A method has been developed for the direct determination of DB[a,l]pyrene and its isomers in water samples, offering a rapid and environmentally friendly approach for environmental monitoring (Yu & Campiglia, 2005).

  • Laser-Excited Time-Resolved Shpol'skii Spectroscopy : This technique has been employed for the unambiguous determination of dibenzopyrene isomers in liquid chromatography fractions, providing an effective method for chemical analysis of these compounds in various matrices (Yu & Campiglia, 2004).

Safety And Hazards

Dibenzo(a,l)pyrene-11,12-dihydrodiol is a metabolite of dibenzo[a,l]pyrene (DB[a,l]P), which is recognized for its suspected human carcinogenicity . DB[a,l]P is considered to be 30 to 100 times more potent as a carcinogen than benzo[a]pyrene .

Future Directions

Future research could focus on further exploring the genetic and epigenetic alterations that can account for the development of oral squamous cell carcinoma in humans induced by Dibenzo(a,l)pyrene-11,12-dihydrodiol . Additionally, this model can be employed to study the efficacies of novel cancer chemopreventive agents .

properties

IUPAC Name

hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVXSEQFNZZEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene

CAS RN

88191-01-9
Record name Dibenzo(a,l)pyrene 11,12-dihydrodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo(a,l)pyrene-11,12-dihydrodiol
Reactant of Route 2
Dibenzo(a,l)pyrene-11,12-dihydrodiol
Reactant of Route 3
Dibenzo(a,l)pyrene-11,12-dihydrodiol
Reactant of Route 4
Dibenzo(a,l)pyrene-11,12-dihydrodiol
Reactant of Route 5
Dibenzo(a,l)pyrene-11,12-dihydrodiol
Reactant of Route 6
Dibenzo(a,l)pyrene-11,12-dihydrodiol

Citations

For This Compound
85
Citations
SL Ralston, SL Coffing, A Seidel, A Luch… - Chemical research in …, 1997 - ACS Publications
Dibenzo[a,l]pyrene (DB[a,l]P) represents the most potent carcinogenic polycyclic aromatic hydrocarbon (PAH) yet discovered. Like other PAHs, DB[a,l]P requires metabolic activation to …
Number of citations: 56 pubs.acs.org
ME Kushman, SL Kabler, S Ahmad, J Doehmer… - Mutation Research …, 2007 - Elsevier
We have used V79MZ hamster lung fibroblasts stably transfected with human cytochrome P450-1A1 (hCYP1A1; cell line designated V79MZh1A1) or P450-1B1 (hCYP1B1; cell line …
Number of citations: 12 www.sciencedirect.com
KM Li, M George, ML Gross, A Seidel… - Chemical research in …, 1999 - ACS Publications
Model adducts to be used in the identification of biologically formed adducts were synthesized by reaction of fjord-region dibenzo[a,l]pyrene 11,12-dihydrodiol 13,14-epoxides (DB[a,l]…
Number of citations: 16 pubs.acs.org
KM Li, M George, ML Gross, CH Lin… - Chemical research in …, 1999 - ACS Publications
(±)-anti-Dibenzo[a,l]pyrene-11,12-dihydrodiol 13,14-epoxide {(±)-anti-DB[a,l]PDE} was reacted with deoxyguanosine (dG) in dimethylformamide at 100 C for 30 min, and two sets of …
Number of citations: 19 pubs.acs.org
A Luch, A Seidel, H Glatt, KL Platt - Chemical research in …, 1997 - ACS Publications
Polycyclic aromatic hydrocarbons require metabolic activation in order to exert their biological activity initiated by DNA binding. The metabolic pathway leading to bay or fjord region …
Number of citations: 42 pubs.acs.org
P Devanesan, F Ariese, R Jankowiak… - Chemical research in …, 1999 - ACS Publications
Our laboratory previously reported the identification and quantification of depurinating DNA adducts of dibenzo[a,l]pyrene (DB[a,l]P) in vitro, which comprise about 84% of all the DNA …
Number of citations: 25 pubs.acs.org
KM Chen, JB Guttenplan, C Aliaga, T Cooper… - Cancer Research, 2010 - AACR
Head and neck squamous cell carcinoma (HNSCC), the sixth most common malignancy, represents a major international public health problem. The vast majority of HNSCC occurs in …
Number of citations: 2 aacrjournals.org
JN Smith, D Mehinagic, S Nag, SR Crowell, RA Corley - Toxicology letters, 2017 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) are contaminants that are ubiquitously found in the environment, produced through combustion of organic matter or petrochemicals, and many …
Number of citations: 19 www.sciencedirect.com
EL Cavalieri, EG Rogan, KM Li… - Chemical research in …, 2005 - ACS Publications
Dibenzo[a,l]pyrene (DB[a,l]P) is the most potent carcinogenic polycyclic aromatic hydrocarbon and has been identified in the environment. Comparative tumorigenicity studies in mouse …
Number of citations: 55 pubs.acs.org
T Musafija-Jeknic, A Luch, A Seidel… - Polycyclic Aromatic …, 2005 - Taylor & Francis
Seven selfcomplementary decamer oligodeoxyribonucleotides were reacted with (–)–anti–(11R,12S)–dihydrodiol (13S,14R)–epoxide of dibenzo[a,l]pyrene (DB[a,l]PDE). The …
Number of citations: 1 www.tandfonline.com

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